molecular formula C13H10FN5 B6459222 6-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine CAS No. 2549012-52-2

6-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine

Cat. No. B6459222
CAS RN: 2549012-52-2
M. Wt: 255.25 g/mol
InChI Key: YELAWZKSHFWKSH-UHFFFAOYSA-N
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Description

“6-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine” is a complex organic compound. It belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, selective fluorination of 4-substituted 2-aminopyrimidine derivatives with Selectfluor in the presence of Ag2CO3 has been presented . The substrates are 4-aryl- or vinyl- or amine-substituted 2-aminopyrimidines . This method gives 4-substituted 5-fluoro-2-aminopyrimidines in fair to high yields with excellent regioselectivities .

Scientific Research Applications

Antitumor Activity

Quinazoline derivatives, including 6-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine , have shown promise as antitumor agents. Several approved drugs, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib, are quinazoline-based compounds used in cancer therapy. These drugs target specific molecular pathways, making them effective against bladder cancers and other malignancies .

Liver Fibrosis Treatment

Collagen deposition plays a crucial role in liver fibrosis. Compounds like 6-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine could potentially inhibit collagen synthesis. For instance:

Antiproliferative Activity

Novel quinazoline derivatives, including our compound of interest, have been evaluated for their antiproliferative effects against human cancer cell lines. These studies provide insights into their potential use in cancer treatment .

Future Directions

The future directions for the research and development of “6-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine” and similar compounds could include further exploration of their biological activities, potential applications in various fields such as medicine and agriculture, and the development of novel and promising fungicides .

Mechanism of Action

Target of Action

The primary target of 6-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine is the Werner (WRN) helicase . WRN helicase plays a crucial role in DNA repair and replication, and its inhibition can lead to genomic instability, a key hallmark of cancer .

Mode of Action

6-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine interacts with the WRN helicase, inhibiting its function . This inhibition disrupts the DNA damage response (DDR), leading to an accumulation of DNA errors and promoting rapid growth of tumor cells .

Biochemical Pathways

The compound affects the major pathways involved in DNA repair, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) . By inhibiting WRN helicase, these pathways are disrupted, leading to an accumulation of DNA errors and promoting tumor growth .

Result of Action

The result of the compound’s action is the inhibition of WRN helicase, leading to genomic instability and promoting the rapid growth of tumor cells . Some derivatives of the compound have shown excellent inhibitory activity against different cancer cell lines .

Action Environment

The action of 6-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine can be influenced by various environmental factors. For instance, endogenous factors such as replication errors, cell metabolism, and oxidative stress, or exogenous factors such as ultraviolet radiation, ionizing radiation, and chemical exposure can affect the DNA damage response and thus the efficacy of the compound

properties

IUPAC Name

6-fluoro-N-(pyrimidin-2-ylmethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5/c14-9-2-3-11-10(6-9)13(19-8-18-11)17-7-12-15-4-1-5-16-12/h1-6,8H,7H2,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELAWZKSHFWKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CNC2=NC=NC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine

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